Home > Products > Screening Compounds P104564 > 1-Methyl-1-nitrosourea hydrate
1-Methyl-1-nitrosourea hydrate - 1598381-38-4

1-Methyl-1-nitrosourea hydrate

Catalog Number: EVT-3380049
CAS Number: 1598381-38-4
Molecular Formula: C2H7N3O3
Molecular Weight: 121.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-1-nitrosourea hydrate is an organic compound with the chemical formula C2H7N3O3\text{C}_2\text{H}_7\text{N}_3\text{O}_3 and is classified as a nitrosourea. This compound is recognized for its potent carcinogenic properties and is utilized primarily in scientific research, particularly in the study of cancer and mutagenesis. It is a derivative of nitrosourea, which are compounds known for their ability to induce DNA damage leading to mutations.

Source and Classification

1-Methyl-1-nitrosourea hydrate is synthesized from nitrosourea precursors and has been extensively studied for its effects on biological systems. It falls under the category of alkylating agents, which are compounds that can add alkyl groups to DNA, resulting in mutations. The International Agency for Research on Cancer classifies nitrosoureas as potential human carcinogens due to their ability to cause cancer in animal models and their relevance in human cancer research .

Synthesis Analysis

Methods

The synthesis of 1-methyl-1-nitrosourea hydrate typically involves the reaction of methylurea with nitrous acid. The general reaction can be outlined as follows:

  1. Preparation of Nitrous Acid: Nitrous acid can be generated in situ by reacting sodium nitrite with a strong acid, such as hydrochloric acid.
  2. Reaction: Methylurea is then treated with the generated nitrous acid, leading to the formation of 1-methyl-1-nitrosourea, which can subsequently be hydrated to form the hydrate version.

Technical Details

The synthesis should be conducted under controlled conditions to minimize exposure to the toxic and carcinogenic nature of the reactants and products. The reaction typically requires low temperatures to ensure stability and prevent decomposition of the product.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 119.10 g/mol
  • Melting Point: The compound exhibits a melting point around 70 °C.
  • Solubility: It is soluble in water and polar organic solvents, which facilitates its use in biochemical assays.
Chemical Reactions Analysis

Reactions

1-Methyl-1-nitrosourea hydrate participates in various chemical reactions, primarily involving nucleophilic attack on DNA bases, leading to alkylation. This process can result in:

  • DNA Damage: Induction of single-strand breaks or cross-linking.
  • Mutagenesis: Alteration of base pairs, potentially leading to mispairing during DNA replication.

Technical Details

The mechanism by which 1-methyl-1-nitrosourea induces mutations involves its conversion into reactive species that interact with nucleophilic sites on DNA, particularly the N7 position of guanine .

Mechanism of Action

The mechanism of action for 1-methyl-1-nitrosourea hydrate primarily revolves around its role as an alkylating agent:

Data from studies indicate that exposure to this compound significantly increases mutation rates in various cell types, underscoring its utility in cancer research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Characteristic odor associated with nitrogen-containing compounds.

Chemical Properties

  • Reactivity: Highly reactive with nucleophiles; it readily undergoes hydrolysis in aqueous environments.
  • Stability: Relatively unstable; should be stored under cool conditions away from light.

Relevant analyses indicate that 1-methyl-1-nitrosourea hydrate should be handled with care due to its toxicity and potential carcinogenic effects .

Applications

Scientific Uses

1-Methyl-1-nitrosourea hydrate is widely used in scientific research for:

  • Mutagenesis Studies: It serves as a model compound for studying mutagenic processes and mechanisms.
  • Cancer Research: Used to induce tumors in laboratory animals for understanding cancer biology and testing anti-cancer therapies.
  • Genotoxicity Testing: Employed in assays to evaluate the genotoxic potential of other compounds by comparing mutation rates.
Mechanistic Insights into Genotoxic and Mutagenic Pathways

DNA Alkylation Mechanisms and Adduct Formation Dynamics

1-Methyl-1-nitrosourea hydrate (MNU) exerts its genotoxic effects primarily through spontaneous decomposition under physiological conditions, yielding highly reactive methyldiazonium ions (CH₃N₂⁺) and isocyanic acid. The methyldiazonium ion acts as a potent SN1-type alkylating agent, preferentially targeting nucleophilic sites in DNA. This electrophilic attack results in covalent adduct formation at multiple positions, with significant variation in adduct stability and mutagenic potential [1] [2].

The N7-guanine (N7-G) adduct dominates the alkylation profile, constituting approximately 60-70% of total DNA modifications. This lesion exhibits relatively low mutagenicity due to efficient base excision repair (BER) but contributes to genomic instability through spontaneous depurination, leading to abasic sites and subsequent error-prone repair. In contrast, O6-methylguanine (O6-MeG), representing 6-8% of adducts, is profoundly mutagenic due to its ability to pair with thymine during DNA replication. Minor adducts include O4-methylthymine (1-2%) and N3-methyladenine (8-10%), both contributing to replication stress and cellular toxicity [1] [5] [8].

Table 1: Distribution and Biological Significance of MNU-Induced DNA Adducts

Adduct TypeRelative Frequency (%)Repair MechanismMutagenic PotentialBiological Consequence
N7-methylguanine60-70Base excision repair (BER)Low (causes AP sites)Depurination → AP sites → Strand breaks
O6-methylguanine6-8MGMT-dependent direct reversalHigh (G:C→A:T transitions)Mispairs with thymine → Point mutations
N3-methyladenine8-10BER (MPG glycosylase)Moderate (blocks replication)Replication fork stalling → Double-strand breaks
O4-methylthymine1-2Nucleotide excision repair (NER)Moderate (A:T→G:C transitions)Mispairs with guanine → Point mutations
Methyl phosphotriesters12-15Not efficiently repairedVery lowLong-lived biomarkers of exposure

Adduct formation displays pronounced sequence specificity due to the electrostatic landscape of DNA. MNU preferentially methylates guanines within 5'-GG-3' dinucleotides, with 3'-guanines exhibiting up to 10-fold higher reactivity than those in 5'-TG-3' contexts. This selectivity arises from the sequence-dependent electrostatic potential (SDEP) that facilitates cationic methyldiazonium ion attraction to regions of high negative charge density, particularly the N7 position within the major groove [2]. Phosphotriester formation (methylation of phosphate oxygens) accounts for 12-15% of alkylation events. These lesions are remarkably stable in vivo and serve as long-term biomarkers of exposure. Their detection exploits transalkylation reactions where strong nucleophiles (e.g., cysteine derivatives) accept methyl groups from phosphotriesters, enabling sensitive quantification via mass spectrometry [8].

Role in AT:GC Transition Mutations and Genomic Instability

The O6-methylguanine (O6-MeG) adduct is the primary driver of MNU's mutagenicity. During DNA replication, O6-MeG mispairs with thymine instead of cytosine due to its altered hydrogen bonding capacity. This O6-MeG:T mispairing, if unresolved by mismatch repair (MMR), results in a permanent G:C→A:T transition mutation in subsequent replication cycles [3] [6]. Mutation spectra analyses in human shuttle vector systems reveal that >85% of MNU-induced mutations are G:C→A:T transitions, with significant clustering at specific genomic positions termed mutational hotspots [3].

The distribution of these transitions is non-random and influenced by transcriptional activity. In actively transcribed genes, MNU-induced mutations exhibit a distinct strand bias, with the non-transcribed strand harboring 2-3 times more mutations than the transcribed strand. This asymmetry arises from transcription-coupled repair (TCR), which preferentially removes O6-MeG adducts from the transcribed strand, leaving lesions on the non-transcribed strand more likely to persist until replication [3]. Hotspot mutations frequently occur at codon 12 of the HRAS oncogene (5'-GGG-3' → 5'-GAG-3', Gly→Glu) and within TP53 tumor suppressor gene exons. These hotspots correlate with MNU's sequence-specific alkylation preferences, particularly at guanine triplets and 5'-PuG-3' sequences [3] [9].

Table 2: Mutation Spectrum and Hotspots Induced by MNU Exposure

Genomic ContextMutation TypeFrequency (%)Associated GeneFunctional Consequence
5'-GG* sitesG:C→A:T35-40HRAS (codon 12), KRASOncogenic activation (Gly→Asp/Glu)
5'-AG* sitesG:C→A:T20-25TP53 (multiple exons)Loss of tumor suppressor function
5'-CG* sitesG:C→A:T15-20CDKN2A, PTENCell cycle dysregulation
5'-TG* sitesG:C→A:T10-15APC, RB1Impaired DNA repair fidelity
Non-GC sitesA:T→G:C3-5FBXW7, SMAD4Wnt/TGF-β pathway dysregulation

Beyond point mutations, MNU contributes to chromosomal instability through several mechanisms:

  • Depurination-mediated strand breaks: Spontaneous loss of N7-methylguanine and N3-methyladenine creates abasic sites. When closely opposed on complementary strands, these sites can evolve into double-strand breaks (DSBs) during replication, leading to chromosomal rearrangements [9].
  • Replication fork collapse: N3-methyladenine potently blocks replicative polymerases, causing prolonged fork stalling. Unresolved stalls undergo replication fork collapse, generating one-ended DSBs that necessitate error-prone repair via break-induced replication (BIR) or microhomology-mediated end joining (MMEJ) [4] [9].
  • Topoisomerase I poisoning: MNU adducts stabilize topoisomerase I-DNA cleavage complexes, converting transient single-strand breaks into persistent DSBs during replication. This mechanism is particularly evident in transcribed regions where topoisomerase I activity is high [9].

Epigenetic Modulation via DNA Repair Pathway Interference

MNU exposure induces epigenetic reprogramming that indirectly promotes genomic instability through dysregulation of DNA repair pathways. The alkylation damage triggers PARP hyperactivation, consuming substantial cellular NAD⁺ pools to synthesize poly(ADP-ribose) (PAR) chains on histones and repair factors. This NAD⁺ depletion inhibits sirtuin deacetylases (SIRT1, SIRT6), which normally maintain heterochromatic regions and regulate BER/TLS balance. Consequently, sustained NAD⁺ depletion leads to global histone hyperacetylation (particularly H3K56ac and H4K16ac), chromatin relaxation, and aberrant transcriptional activation of proto-oncogenes [7] [10].

MNU also influences DNA methylation landscapes. O6-MeG adducts interfere with the catalytic cycle of DNA methyltransferases (DNMT1), trapping the enzyme in a covalent complex with DNA. This results in passive demethylation at replication forks and localized hypermethylation at damage sites. Promoter hypermethylation silences key DNA repair genes, including MGMT (O6-MeG repair) and MLH1 (mismatch repair), creating a permissive environment for mutation accumulation. Shuttle vector experiments demonstrate that MNU-treated cells exhibit 3.5-fold increased methylation at the hMLH1 promoter CpG island compared to controls, correlating with microsatellite instability [7] [9].

The BER-TLS imbalance represents a critical epigenetic vulnerability. MNU-induced base damage (N3-methylA, N7-methylG) activates BER, but excessive damage saturates this pathway. In NAD⁺-depleted cells, SIRT6-mediated mono-ADP-ribosylation of POLβ is compromised, reducing BER efficiency. This forces reliance on error-prone translesion synthesis (TLS) polymerases. POLη and REV1 are recruited to O6-MeG sites, facilitating mutagenic bypass. Chromatin immunoprecipitation studies show 8-fold increased REV1 occupancy at MNU-damaged loci in SIRT6-deficient cells [7] [9] [10].

Table 3: Epigenetic Modifications Influencing MNU-Induced DNA Repair

Epigenetic MechanismAffected PathwaysKey Enzymes/AlterationsConsequence for MNU Damage
NAD⁺ depletionPARP/SIRT axisPARP1 hyperactivation → SIRT1/6 inhibitionHistone hyperacetylation → Chromatin relaxation → Enhanced mutagenic TLS
DNMT trappingDNA methylationDNMT1 covalent complexes → Passive demethylationMGMT/MLH1 promoter hypermethylation → Repair gene silencing
Histone modificationChromatin accessibilityH3K56ac/H4K16ac increase → Chromatin relaxationEnhanced lesion accessibility but reduced repair fidelity
Non-coding RNA regulationDrug transporter expressionmiR-21 suppression of hENT1Reduced MNU import → Chemoresistance
Chromatin remodelingNucleosome positioningSWI/SNF recruitment to damage sitesIncomplete restoration of heterochromatin → Persistent instability

Metabolic alterations further modulate epigenetic responses to MNU. In tumor microenvironments, aerobic glycolysis (Warburg effect) increases acetyl-CoA production via ATP-citrate lyase (ACL), promoting histone acetylation that favors TLS over high-fidelity repair. Simultaneously, α-ketoglutarate (α-KG) depletion impairs Jumonji-domain demethylase activity, stabilizing repressive H3K27me3 marks at DNA repair gene promoters. This metabolic-epigenetic crosstalk establishes a feed-forward loop where MNU-induced damage promotes epigenetic changes that further compromise DNA repair fidelity, accelerating genomic instability in pre-malignant cells [7] [10].

Properties

CAS Number

1598381-38-4

Product Name

1-Methyl-1-nitrosourea hydrate

IUPAC Name

1-methyl-1-nitrosourea;hydrate

Molecular Formula

C2H7N3O3

Molecular Weight

121.10 g/mol

InChI

InChI=1S/C2H5N3O2.H2O/c1-5(4-7)2(3)6;/h1H3,(H2,3,6);1H2

InChI Key

HVDUTFJJUOAKOO-UHFFFAOYSA-N

SMILES

CN(C(=O)N)N=O.O

Canonical SMILES

CN(C(=O)N)N=O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.